5-Hydroxy Buspirone 5-Hydroxy Buspirone A metabolite of Buspirone
Brand Name: Vulcanchem
CAS No.: 105496-33-1
VCID: VC0196303
InChI: InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2
SMILES: C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O
Molecular Formula: C21H31N5O3
Molecular Weight: 401.5 g/mol

5-Hydroxy Buspirone

CAS No.: 105496-33-1

Cat. No.: VC0196303

Molecular Formula: C21H31N5O3

Molecular Weight: 401.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-Hydroxy Buspirone - 105496-33-1

Specification

CAS No. 105496-33-1
Molecular Formula C21H31N5O3
Molecular Weight 401.5 g/mol
IUPAC Name 8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Standard InChI InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2
Standard InChI Key WKAUDMPUKWYRBF-UHFFFAOYSA-N
SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O
Canonical SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O
Appearance Off-White Solid
Melting Point 45-48°C

Introduction

Chemical Identity and Structure

5-Hydroxy Buspirone, also known as 8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione, is a metabolite formed through hydroxylation of the parent compound buspirone . Its chemical structure maintains the core azaspiro[4.5]decane-7,9-dione scaffold of buspirone, with hydroxylation occurring specifically at the 5-position of the pyrimidine ring.

The compound is identified by the following chemical properties:

Table 1: Chemical Properties of 5-Hydroxy Buspirone

PropertyValue
Chemical FormulaC₂₁H₃₁N₅O₃
Molecular Weight401.5 g/mol
CAS Number105496-33-1
IUPAC Name8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
Synonyms5-Hydroxybuspirone, Buspirone 5-Hydroxy Metabolite

The molecular structure includes several functional groups: a hydroxylated pyrimidine ring, a piperazine ring, and an azaspiro-fused system with two carbonyl groups .

Pharmacological Properties

Comparative Pharmacological Activity

Table 2: Pharmacological Comparison Between Buspirone and 5-Hydroxy Buspirone

FeatureBuspirone5-Hydroxy Buspirone
5-HT₁ₐ Receptor ActivityPartial agonistEssentially inactive
Anxiolytic EffectsActiveNot significantly active
Dopamine Receptor InteractionD₂ antagonistNot significantly active
Contribution to Clinical EffectsPrimary active compoundMinimal contribution

Unlike another buspirone metabolite, 1-pyrimidinylpiperazine, which retains approximately 1-20% of buspirone's potency in various pharmacological tests, 5-Hydroxy Buspirone shows negligible activity in similar evaluations .

Metabolism and Formation

Metabolic Pathway

Buspirone undergoes extensive first-pass metabolism in the liver, resulting in low bioavailability (approximately 4%) . The drug is eliminated primarily through oxidative metabolism, which produces several hydroxylated metabolites, with 5-Hydroxy Buspirone being one of the principal products .

The metabolic process involves:

  • Absorption of buspirone in the gastrointestinal tract

  • Extensive first-pass metabolism in the liver

  • Hydroxylation of buspirone at various positions, including the 5-position of the pyrimidine ring to form 5-Hydroxy Buspirone

  • Subsequent elimination

Analytical Methods and Detection

5-Hydroxy Buspirone can be detected and quantified in biological samples using various analytical techniques. While specific analytical methods aren't directly described in the search results, the compound's properties suggest compatibility with standard techniques used for similar drug metabolites, including:

  • Liquid chromatography-mass spectrometry (LC-MS)

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography-mass spectrometry (GC-MS)

For research purposes, deuterated analogs such as 5-Hydroxy Buspirone-d8 (CAS: 1330164-16-3) are available and commonly used as internal standards in quantitative analyses .

Research Applications

Metabolic Studies

5-Hydroxy Buspirone serves as an important marker in studies investigating buspirone's metabolism and pharmacokinetics. Its formation and concentration can provide insights into:

  • Individual variations in buspirone metabolism

  • Drug-drug interactions affecting buspirone clearance

  • The impact of physiological factors (age, sex, disease states) on buspirone metabolism

Structure-Activity Relationship Studies

The pharmacological inactivity of 5-Hydroxy Buspirone, compared to buspirone's significant activity at 5-HT₁ₐ receptors, provides valuable information for structure-activity relationship studies. This contrast highlights how specific modifications to the pyrimidine ring can dramatically alter receptor binding and functional activity of azapirone compounds .

Practical Considerations

Final ConcentrationAmount of DrugVolume to Add for 1 mgVolume to Add for 5 mgVolume to Add for 10 mg
1 mM401.5 g/mol2.4907 mL12.4533 mL24.9066 mL
5 mM401.5 g/mol0.4981 mL2.4907 mL4.9813 mL
10 mM401.5 g/mol0.2491 mL1.2453 mL2.4907 mL

To increase solubility, it is recommended to heat the sample to 37°C and use ultrasonic bath agitation .

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